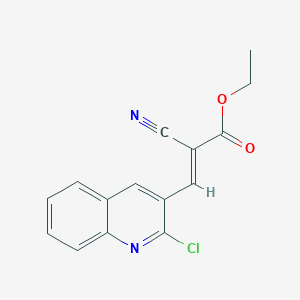

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12(9-17)8-11-7-10-5-3-4-6-13(10)18-14(11)16/h3-8H,2H2,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQGTGJCHYDWLF-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC2=CC=CC=C2N=C1Cl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich aromatic systems. For 2-chloroquinoline derivatives, this involves treating the substrate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. The mechanism proceeds via the formation of a Vilsmeier reagent (POCl₃·DMF complex), which electrophilically substitutes the quinoline at the 3-position.

Procedure :

- 2-Chloroquinoline (1.0 equiv) is dissolved in DMF (2.5 equiv) and POCl₃ (3.0 equiv) at 0–5°C.

- The mixture is heated to 60–80°C for 4–6 hours, yielding 2-chloroquinoline-3-carbaldehyde after aqueous workup.

Key Parameters :

- Excess POCl₃ ensures complete iminium salt formation.

- Temperature control minimizes side reactions like over-chlorination.

Knoevenagel Condensation with Ethyl Cyanoacetate

The aldehyde intermediate undergoes condensation with ethyl cyanoacetate to form the α,β-unsaturated cyanoacrylate. This step employs catalytic bases (e.g., piperidine or ammonium acetate) to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde.

Procedure :

- 2-Chloroquinoline-3-carbaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) are refluxed in ethanol with piperidine (0.1 equiv) for 8–12 hours.

- The product precipitates upon cooling and is recrystallized from ethanol.

Spectroscopic Validation :

- IR : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).

- ¹H NMR : Doublets at δ 7.8–8.6 ppm (quinoline protons), singlet at δ 8.2 ppm (acrylate CH), and triplet/quartet for ethyl groups.

Halogenation-Cyano Coupling Pathways

Hydroxylamine Hydrochloride-Mediated Cyano Formation

Patent literature describes converting aldehydes to nitriles using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of excess POCl₃. Though typically used for 3-cyanoquinolines, this method can be adapted for acrylate synthesis by substituting the nucleophile.

Procedure :

- 2-Chloroquinoline-3-carbaldehyde (1.0 equiv) is treated with NH₂OH·HCl (1.5 equiv) in POCl₃ at 70–90°C.

- After quenching with water, the nitrile intermediate is isolated and esterified with ethyl cyanoacetate under Mitsunobu conditions.

Challenges :

- Competing hydrolysis requires strict anhydrous conditions.

- Lower yields (~50%) compared to Knoevenagel routes.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields

Table 2: Spectroscopic Data for Ethyl 3-(2-Chloro-3-quinolinyl)-2-cyanoacrylate

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Condensation: The cyanoacrylate group can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Condensation: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline amines.

Substitution: Various substituted quinoline derivatives.

Condensation: Cyanoacrylate adducts with nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest the compound's potential as a new antibiotic agent, particularly against resistant strains of bacteria.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: In Vitro Antitumor Effects on MCF-7 Cells

In a study focused on MCF-7 breast cancer cells:

- Cell Viability Reduction : A dose-dependent decrease was observed with an IC50 value of approximately 25 µg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V staining, signifying a rise in apoptotic cells.

The mechanism behind these effects is believed to involve the interaction of the quinoline moiety with cellular targets, disrupting normal cellular functions.

Medical Applications

The adhesive properties of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate make it suitable for various medical applications:

- Surgical Adhesives : Its strong bonding capabilities are ideal for surgical procedures.

- Wound Closure : The compound can be utilized in wound closure products that also provide antimicrobial protection.

- Drug Delivery Systems : Investigated as a component in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Industrial Applications

Beyond its biomedical uses, Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is also employed in industrial settings:

- Adhesives and Sealants : The compound is used in producing adhesives and sealants with specialized properties suitable for various applications, including automotive and construction industries.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group rapidly polymerizes in the presence of moisture, leading to the formation of a strong adhesive bond. The quinoline ring may interact with biological targets, potentially disrupting cellular processes and leading to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Key Observations :

- Quinoline vs.

- Electron-Withdrawing Groups (EWGs) : Substituents like -Cl, -CF₃, and -CN increase electrophilicity of the α,β-unsaturated ester, influencing reactivity in polymerization or Michael addition reactions .

- Steric Effects : Bulky substituents (e.g., benzyloxy, imidazothiazole) may hinder crystallization or alter solubility profiles .

Physicochemical and Reactivity Profiles

Polymerization Kinetics

Ethyl 2-cyanoacrylate derivatives exhibit rapid anionic polymerization. For example:

- Ethyl 2-cyanoacrylate has a propagation rate constant ($kp$) of 1,622 L·mol⁻¹·s⁻¹ at 30°C, comparable to ethyl 2-chloroacrylate ($kp = 1,610$ L·mol⁻¹·s⁻¹) .

- The cyano group’s electron-withdrawing effect stabilizes propagating radicals similarly to chlorine, enabling high $k_p$ values (~5× higher than methyl methacrylate) .

Solubility and Stability

- Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is soluble in dichloromethane and ethanol, typical for cyanoacrylates .

- The amino group in Ethyl 3-(6-amino-2-chloroquinolinyl)-2-cyanoacrylate may enhance aqueous solubility compared to non-polar analogues .

Biological Activity

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate typically involves the Knoevenagel condensation reaction between 2-chloroquinoline-3-carbaldehyde and ethyl cyanoacetate. This method has been optimized for high yields under solvent-free conditions using catalytic amounts of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction can be summarized as follows:

Antimicrobial Activity

Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate has shown promising antimicrobial activity against various bacterial strains. Studies indicate that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Antitumor Activity

Research has also highlighted the antitumor properties of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the disruption of cellular processes through the interaction of the quinoline moiety with biological targets .

Case Study: In Vitro Antitumor Effects

In a study examining its effects on MCF-7 cells, Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate was found to:

- Reduce cell viability : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µg/mL.

- Induce apoptosis : Flow cytometry analysis revealed increased annexin V staining, indicating a rise in apoptotic cells.

The mechanism underlying the biological activity of Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is attributed to its ability to form strong covalent bonds with various biological substrates. The cyanoacrylate group polymerizes rapidly in the presence of moisture, leading to strong adhesive properties, while the quinoline ring may interact with cellular targets, disrupting normal cellular functions .

Applications in Medicine

Given its adhesive properties alongside antimicrobial and antitumor activities, Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate is being explored for various medical applications , including:

- Surgical Adhesives : Its strong bonding capabilities make it suitable for use in surgical adhesives.

- Wound Closure : Potential use in wound closure products that also provide antimicrobial protection.

- Drug Delivery Systems : Investigated as a component in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for Ethyl 3-(2-chloro-3-quinolinyl)-2-cyanoacrylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and 2-chloro-3-quinolinecarbaldehyde under basic conditions (e.g., sodium ethoxide in ethanol). Reaction optimization involves adjusting temperature (reflux vs. room temperature), solvent polarity, and catalyst loading. For example, extended reaction times at room temperature may improve stereochemical control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : Assigning signals for the cyano (-CN), ester (-COOEt), and quinolinyl protons.

- IR : Confirming the presence of C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).

- X-ray crystallography : Resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- HPLC/MS : Purity assessment and mass verification.

Q. How does the chloro-quinolinyl substituent influence the compound’s electronic properties?

The electron-withdrawing chloro group on the quinoline ring enhances electrophilicity at the α,β-unsaturated acrylate moiety, increasing reactivity toward nucleophiles (e.g., thiols or amines in biological systems). Computational studies (DFT) can quantify charge distribution .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from disorder or solvent effects. Use SHELXL for refinement, incorporating anisotropic displacement parameters and validating against similar structures (e.g., ethyl 3-(4-chlorophenyl)-2-cyanoacrylate). Compare thermal ellipsoids to identify static vs. dynamic disorder .

Q. What experimental strategies mitigate hazards during handling of this compound?

Ethyl 2-cyanoacrylate derivatives are sensitizing and irritant. Implement:

Q. How can researchers analyze bioactivity contradictions across studies (e.g., varying IC₅₀ values)?

Discrepancies may stem from:

- Purity : Validate via HPLC and elemental analysis.

- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffers).

- Target specificity : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding .

Q. What methodologies elucidate interactions between this compound and protein targets?

Q. How do substituent variations (e.g., chloro vs. fluoro) impact biological activity?

Conduct structure-activity relationship (SAR) studies :

- Synthesize analogs (e.g., 3-trifluoromethyl or 3-bromo derivatives).

- Test against enzyme panels (e.g., kinases) to compare inhibition potency.

- Correlate electronic (Hammett σ) and steric parameters with activity .

Q. What computational tools predict the compound’s reactivity in complex matrices (e.g., cellular environments)?

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to buffers (pH 1–10), light, and heat.

- LC-MS/MS : Identify hydrolysis products (e.g., cyanoacetic acid derivatives).

- Circular Dichroism (CD) : Monitor conformational changes in protein adducts .

Data Analysis & Experimental Design

Q. What statistical approaches reconcile conflicting bioassay data from high-throughput screens?

Q. How to design crystallization trials for challenging derivatives (e.g., disordered ethyl groups)?

- Solvent screening : Test polar (ethanol) vs. nonpolar (hexane) mixtures.

- Seeding : Use microseeds from analogous structures (e.g., furan-2-yl derivatives).

- Cryocooling : Stabilize crystals at 100 K for high-resolution data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.